(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of benzo[d]thiazol-2(3H)-one, which is a type of heterocyclic compound . These types of compounds often have interesting biological activities and are used in medicinal chemistry .
Molecular Structure Analysis
The compound contains a benzo[d]thiazol-2(3H)-one core, which is a bicyclic structure containing a benzene ring fused to a thiazole ring . The “5,6-dimethoxy-3-methyl” part of the name suggests that there are methoxy (OCH3) groups on the 5 and 6 positions of the benzene ring and a methyl group on the 3 position .Physical and Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. For example, the presence of the methoxy groups might increase the compound’s solubility in organic solvents .Scientific Research Applications
Synthesis and Chemical Properties
- Novel compounds related to "(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide" have been synthesized, demonstrating a variety of chemical reactions and synthetic pathways. For instance, research has focused on synthesizing novel heterocyclic compounds, including thiazolopyrimidines and oxadiazepines, derived from related structures, showcasing their potential in creating diverse chemical entities with potential pharmacological applications (Abu‐Hashem et al., 2020).
Anticancer and Antimicrobial Activity
- Some derivatives have been investigated for their biological activities, showing promising anticancer and antimicrobial effects. For example, Schiff bases derived from 1,3,4-thiadiazole compounds have been studied for their DNA protective ability against oxidative damage and their strong antimicrobial activity against specific bacterial strains (Gür et al., 2020). These findings indicate the potential therapeutic applications of these compounds in treating infections and possibly in cancer chemotherapy.
Antiparasitic Activity
- Thiazolides, a novel class of anti-infectious agents with a structure related to "this compound," have been shown to possess significant activity against a range of intestinal pathogens and parasites. Their mechanism of action is believed to be distinct from traditional antimicrobial agents, indicating a unique therapeutic potential (Esposito et al., 2005).
Environmental and Industrial Applications
- Research into related compounds includes their use in environmental and industrial applications, such as the removal of heavy metals from industrial wastes using novel adsorbents derived from thiazol-based compounds. This highlights the versatility of these compounds beyond pharmaceutical applications and underscores their potential in addressing environmental challenges (Zargoosh et al., 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-5-12(16)14-13-15(2)8-6-9(17-3)10(18-4)7-11(8)19-13/h6-7H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBFTYASGCFMRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N=C1N(C2=CC(=C(C=C2S1)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.